2-Azido-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamid

Übersicht

Beschreibung

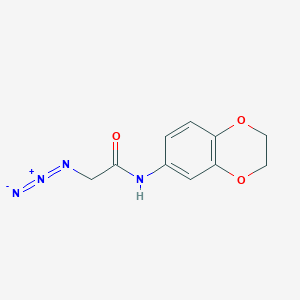

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to an acetamide moiety, and a 2,3-dihydro-1,4-benzodioxin-6-yl group

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The synthesis of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

- Starting Material : N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

- Reagent : Sodium azide (NaN₃) is commonly used to introduce the azide group.

- Reaction Conditions : The reaction may be conducted under microwave irradiation or conventional heating in a suitable solvent such as DMSO or DMF.

Biological Applications

Research has indicated that compounds containing azide groups can exhibit significant biological activities. The applications of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include:

Antimicrobial Activity

Studies have shown that azide derivatives can possess antimicrobial properties. For instance, derivatives of benzodioxins have been tested against various bacterial strains with promising results.

Drug Development

The azido group allows for further functionalization through click chemistry. This property is exploited in drug development to create more complex molecules that can target specific biological pathways.

Material Science Applications

In material science, 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide serves as a precursor for the synthesis of polymers and nanomaterials. Its azide functionality enables it to participate in:

Click Chemistry

The compound can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for constructing complex polymer networks.

Nanotechnology

Research indicates potential applications in creating functionalized nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles using azides enhances their biocompatibility and targeting capabilities.

Case Studies

Several studies highlight the applications and effects of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide:

-

Synthesis of Antimicrobial Agents

- Researchers synthesized a series of azido compounds derived from benzodioxins and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

-

Polymer Development

- A study explored the use of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in synthesizing functionalized polymers through click chemistry.

- The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to non-functionalized counterparts.

Wirkmechanismus

Target of Action

The primary targets of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. Additionally, the compound has shown antibacterial activity against bacterial species such as B. subtilis and E. coli .

Mode of Action

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.

Result of Action

The molecular and cellular effects of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide’s action include the disruption of nerve signal transmission and inflammatory responses due to enzyme inhibition . Additionally, the compound’s antibacterial activity can inhibit bacterial biofilm growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with azidoacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, efficiency, and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

Reduction: The azido group can be reduced to form amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso- or nitro-derivatives of the compound.

Reduction: Amino-derivatives of the compound.

Substitution: Derivatives with different functional groups replacing the azido group.

Vergleich Mit ähnlichen Verbindungen

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-8-yl)acetamide

Uniqueness: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its specific substitution pattern on the benzodioxin ring, which influences its reactivity and biological activity. This uniqueness allows for tailored applications in various scientific fields.

Biologische Aktivität

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C13H14N4O3

- Molecular Weight : 270.28 g/mol

The biological activity of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is primarily attributed to its interaction with various biological targets. The azido group is known for its reactivity in bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules. This feature can facilitate studies on the pharmacodynamics and pharmacokinetics of the compound.

Biological Activities

Research indicates that 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain strains of bacteria.

- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may suggest anxiolytic or sedative properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuropharmacological | Potential anxiolytic effects |

Case Studies

-

Antimicrobial Evaluation :

A study conducted on various strains of bacteria demonstrated that 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL in some cases. -

Cytotoxicity Assay :

In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound. -

Neuropharmacological Study :

Behavioral assays in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential anxiolytic effect.

Eigenschaften

IUPAC Name |

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLQMMLDCLZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.